molecular formula C14H16N2O5S B2409192 (3,4-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869070-68-8

(3,4-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No.: B2409192
CAS No.: 869070-68-8
M. Wt: 324.35
InChI Key: CYDPGSASAZUIQB-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a useful research compound. Its molecular formula is C14H16N2O5S and its molecular weight is 324.35. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : The study by (Balasubramani, Muthiah, & Lynch, 2007) explores the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures reveal hydrogen-bonded bimolecular ring motifs, where the sulfonate group mimics the carboxylate anion's mode of association, showing the importance of sulfonate in forming stable crystal structures.

Conductance and Solvent Behavior

  • Conductance in DMSO : (Gaware, 2021) investigates the conductance of a related compound, 6-(4-chlorophenyl)-1, 2, 3, 4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile, in a dimethyl sulphoxide-water mixture. This study provides insights into the interactions and solvent properties of similar dioxopyrimidine derivatives.

Anion Exchange Membranes

  • Poly(Arylene Ether Sulfone)s with Quaternary Ammonium Groups : A study by (Wang et al., 2015) describes the synthesis of poly(arylene ether sulfone)s containing pendent 3,5-dimethylphenyl groups. These materials, with their quaternary ammonium groups, show promising applications as anion exchange membranes, offering insights into the potential utility of 3,4-dimethylphenyl substituted compounds in membrane technology.

Thermodynamic Studies

  • Thermodynamics in DMSO : Research by (Gaware, 2020) on the densities and viscosities of a similar compound in DMSO indicates the spontaneous nature of reactions involving these compounds. These findings are relevant for understanding the thermodynamic behavior of (3,4-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate.

Supramolecular Chemistry

  • Hydrogen-Bonded Supramolecular Motifs : The work by (Thanigaimani et al., 2009) explores hydrogen-bonded supramolecular motifs in 2-amino-4,6-dimethoxypyrimidinium picrate. This study helps to understand how these pyrimidine derivatives engage in hydrogen bonding, forming stable motifs, which could be relevant to this compound.

Properties

IUPAC Name

(3,4-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-9-5-6-11(7-10(9)2)21-22(19,20)12-8-15(3)14(18)16(4)13(12)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDPGSASAZUIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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